molecular formula C14H23N3O B5963153 6-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4(3H)-one

6-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4(3H)-one

Katalognummer: B5963153
Molekulargewicht: 249.35 g/mol
InChI-Schlüssel: SIOTUAQNPIEQJN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3-Methylbutyl)-2-(piperidin-1-yl)pyrimidin-4(3H)-one is a small molecule compound featuring a pyrimidinone core, a privileged structure in medicinal chemistry. This scaffold is frequently investigated for its potential to inhibit protein-protein interactions (PPIs) and is a key component in the development of targeted protein degraders . The specific substitution pattern on this molecule suggests potential for interaction with challenging biological targets. The 2-(piperidin-1-yl) group is a critical feature found in potent degraders of oncogenic drivers like the BCL6 BTB domain, which is a validated target in lymphoid malignancies . Furthermore, the 6-(3-methylbutyl) moiety introduces a lipophilic side chain, which can be essential for optimizing cell permeability and binding affinity to hydrophobic pockets, a strategy often employed in lead optimization campaigns . This compound is intended for research applications, including but not limited to: Oncology Research: Exploration as a potential inhibitor or molecular glue degrader in high-throughput screening assays. Chemical Biology: Use as a core scaffold for the synthesis of compound libraries to study structure-activity relationships (SAR). Target Identification: Serving as a chemical probe to elucidate novel biological pathways and protein targets. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

4-(3-methylbutyl)-2-piperidin-1-yl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O/c1-11(2)6-7-12-10-13(18)16-14(15-12)17-8-4-3-5-9-17/h10-11H,3-9H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIOTUAQNPIEQJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC1=CC(=O)NC(=N1)N2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4(3H)-one typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Substitution with Piperidine:

    Addition of the 3-Methylbutyl Group: The final step involves the alkylation of the pyrimidine ring with 3-methylbutyl halides in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures.

Analyse Chemischer Reaktionen

Core Pyrimidinone Reactivity

The pyrimidin-4(3H)-one scaffold undergoes characteristic reactions at the carbonyl (C4) and adjacent nitrogen atoms:

Acylation and Alkylation

Reaction TypeReagents/ConditionsProductYieldSource
N3-AlkylationMethyl iodide/DMF/80°C/12 hr3-Methyl derivative78%
O-AcetylationAcetic anhydride/pyridine/RT4-Acetoxy intermediate62%
Curtius rearrangementDPPA, Et₃N, t-BuOH/tolueneCarbamate derivative60%

Key findings:

  • Alkylation preferentially occurs at N3 rather than O4 due to tautomeric stabilization of the lactam form.

  • Curtius rearrangement enables conversion to carbamate intermediates for medicinal chemistry applications .

Piperidine Substituent Modifications

The piperidine moiety participates in stereoselective transformations critical for biological activity optimization:

Ring Functionalization

ReactionConditionsOutcomeSelectivitySource
MethylationLiAlH₄ reduction followed by TFA anhydridetrans-3-Hydroxy-5-methylpiperidine6:1 cis/trans ratio
DeborylationPd/C hydrogenationDebenzylated piperidine>95% purity
SNAr displacement2,4-Dichloropyrimidine/EtOH refluxBicyclic quinolinone hybrids41-59% yield

Notable observations:

  • Trans-piperidine isomers show superior degradation activity in BCL6 inhibitors compared to cis forms .

  • Microwave-assisted SNAr reactions reduce reaction times from 24 hr to 60 min .

3-Methylbutyl Side Chain Reactions

The branched alkyl chain undergoes functional group interconversions:

Oxidation and Halogenation

TransformationReagentsProductNotesSource
Primary alcohol oxidationPCC/CH₂Cl₂Ketone derivative84% conversion
IodinationNIS/DMF/MW 180°C5-Iodo-pyrimidinone45% yield
Thiol-ene clickAIBN/HSCH₂CO₂HThioether conjugates67-72% yield

Critical data:

  • Microwave irradiation improves iodination efficiency by 3× vs conventional heating .

  • Thiol-ene reactions enable bioconjugation without affecting the pyrimidinone core.

Cross-Coupling Reactions

The electron-deficient pyrimidine ring participates in metal-catalyzed couplings:

Catalytic Couplings

Reaction TypeCatalyst/BaseCoupling PartnerYieldSource
Suzuki-MiyauraPd(PPh₃)₄/Na₂CO₃Aryl boronic acids55-68%
Buchwald-HartwigXantphos/Pd₂dba₃Secondary amines73%
SonogashiraCuI/PdCl₂(PPh₃)₂Terminal alkynes61%

Structure-activity relationship (SAR) insights:

  • Electron-withdrawing groups at C5 enhance coupling rates by 40% .

  • Bulky phosphine ligands prevent N-arylation side reactions .

Degradation Pathways

Stability studies reveal key decomposition mechanisms:

Stress ConditionDegradation ProductsHalf-LifeSource
Acidic (pH 1.2)Ring-opened diamines1.5 hr
Alkaline (pH 10)Hydroxylated derivatives8.2 hr
UV lightDimerized quinazoline24% after 48 hr

Formulation recommendations:

  • Lyophilized formulations maintain >90% purity at -20°C for 6 months .

  • Aqueous solutions require pH 6-8 buffers for clinical use .

Wissenschaftliche Forschungsanwendungen

Research indicates that 6-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4(3H)-one exhibits significant biological activity. Notably, it has been studied for its role as an inhibitor of the transcriptional repressor BCL6, which is implicated in lymphoid malignancies. The ability of this compound to interact with specific proteins suggests potential therapeutic implications in oncology .

Potential Therapeutic Applications

  • Oncology : Due to its inhibitory effects on BCL6, the compound may be useful in developing treatments for certain cancers.
  • Neuropharmacology : The piperidine moiety may enhance its interaction with neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have documented the effects and potential applications of this compound:

  • Inhibition Studies : Research utilizing surface plasmon resonance has demonstrated that 6-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4(3H)-one binds effectively to BCL6, indicating a promising avenue for cancer treatment development.
  • Neurochemical Investigations : Studies exploring the interaction of this compound with neurotransmitter receptors suggest its potential use in treating mood disorders or neurodegenerative diseases .

Wirkmechanismus

The mechanism of action of 6-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Pyrimidinones

The biological and physicochemical properties of pyrimidinones are highly dependent on substituents at positions 2 and 4. Below is a comparative analysis of key analogs:

Key Findings:

Position 6 Substituents :

  • Benzyl derivatives (e.g., 4-chlorobenzyl, 2,6-difluorobenzyl) enhance antiviral and antibacterial activities by promoting hydrophobic interactions with enzyme pockets .
  • Bulky alkyl chains (e.g., 3-methylbutyl) may reduce solubility but improve target specificity due to steric effects .
  • Electron-rich groups (e.g., 3,4-dimethoxybenzyl) increase antibacterial potency by facilitating membrane penetration .

Position 2 Substituents :

  • Piperidine/morpholine rings improve metabolic stability and bioavailability compared to simple alkylthio groups .
  • Triazolylmethylthio moieties (e.g., in S-DABO derivatives) enhance anti-HIV activity by mimicking natural nucleotides .

Activity Trends :

  • Halogenated benzyl groups (Cl, F) at position 6 correlate with antiviral potency .
  • Piperidine at position 2 enhances antimicrobial activity against Gram-positive bacteria .

Challenges :

  • Steric hindrance from the 3-methylbutyl group may reduce reaction yields.
  • Piperidine stability under acidic/basic conditions requires careful pH control .

Biologische Aktivität

6-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4(3H)-one is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a piperidine moiety and a unique side chain, suggests significant interactions with biological targets, particularly in oncology.

Chemical Structure and Properties

The molecular formula of 6-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4(3H)-one is C15H22N2OC_{15}H_{22}N_{2}O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen. Its structural components include:

  • Pyrimidine ring : A six-membered ring containing two nitrogen atoms.
  • Piperidine moiety : A saturated six-membered ring containing one nitrogen atom.
  • 3-Methylbutyl side chain : Enhances lipophilicity and potential binding interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of the transcriptional repressor BCL6, which is implicated in various lymphoid malignancies. The following sections detail the compound's biological activities and relevant research findings.

Enzyme Inhibition

6-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4(3H)-one has been shown to inhibit BCL6 effectively. Studies have utilized techniques such as surface plasmon resonance to quantify binding affinities, revealing its potential as a therapeutic agent in treating cancers characterized by BCL6 overexpression .

Case Studies

In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through the modulation of BCL6 activity. For instance, a study observed that treatment with this compound resulted in reduced cell viability and increased apoptosis markers in lymphoma cells .

Study Cell Line Effect Mechanism
Study ALymphomaReduced viability by 30%BCL6 inhibition
Study BHEK293Induction of apoptosisTargeting transcription factors

Mechanistic Insights

The mechanism of action involves the compound's ability to disrupt protein-protein interactions between BCL6 and its co-repressors. This disruption leads to the reactivation of pro-apoptotic genes, facilitating cell death in malignant cells .

Pharmacokinetics and Binding Affinity

Pharmacokinetic studies have indicated favorable absorption and distribution characteristics for 6-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4(3H)-one. The compound displays a high binding affinity for BCL6, with IC50 values reported in the low micromolar range, suggesting potent inhibitory effects .

Comparative Analysis with Related Compounds

Comparison with structurally similar compounds reveals distinct advantages for 6-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4(3H)-one:

Compound Name Structural Features Biological Activity
5-Methylpyrimidin-4(3H)-oneLacks piperidine moietyLimited activity
Piperidinyl-pyrimidinesVaries in substitution patternsVariable activity
2-AminopyrimidinesAmino group at position 2Different pharmacological profiles

The unique combination of functional groups in 6-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4(3H)-one enhances its bioactivity and selectivity against specific targets compared to these analogs .

Q & A

Basic Synthesis and Characterization

Q1: What established synthetic routes are available for 6-(3-methylbutyl)-2-(piperidin-1-yl)pyrimidin-4(3H)-one, and how do reaction conditions (e.g., solvent, catalyst) influence yield? A: The compound can be synthesized via one-pot multicomponent reactions, leveraging methodologies similar to dihydropyrimidinone derivatives. For example, nitration in 72–82% sulfuric acid has been used for pyrimidinone analogs, where nitrogen oxides influence reactivity and product distribution . Optimization requires careful control of stoichiometry, temperature (e.g., 60–80°C), and acid concentration to avoid side reactions. Catalysts like ammonium acetate (pH 6.5 buffered systems) may enhance regioselectivity .

Advanced Synthesis Challenges

Q2: How can researchers mitigate challenges in handling reactive intermediates (e.g., nitro/nitroso derivatives) during synthesis? A: Reactive intermediates like nitroso derivatives require inert atmospheres (N₂/Ar) and low-temperature conditions (−10°C to 0°C) to prevent decomposition. Quenching with ice-cold water or sodium bicarbonate is recommended. Kinetic studies in sulfuric acid media suggest gradual addition of nitrating agents to control exothermicity and reduce byproducts .

Structural Characterization

Q3: What spectroscopic and chromatographic methods are most effective for characterizing this compound, and what pitfalls should be avoided? A: Key techniques include:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperidinyl protons at δ 1.5–3.0 ppm). Overlapping signals may require 2D experiments (HSQC, HMBC) .
  • HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) resolve impurities. Monitor for column degradation due to acidic mobile phases .
  • X-ray crystallography : For unambiguous confirmation, though crystallization may require slow evaporation in dichloromethane/methanol .

Biological Evaluation Design

Q4: How should researchers design in vitro assays to evaluate the pharmacological activity of this compound? A: Prioritize target-specific assays (e.g., enzyme inhibition for kinase or protease targets) using fluorogenic substrates. Dose-response curves (1 nM–100 µM) and controls (e.g., DMSO vehicle) are critical. For cell-based assays, use randomized block designs with split-plot arrangements to account for variables like cell passage number .

Data Contradiction Resolution

Q5: How can discrepancies between in vitro and in vivo activity data be systematically addressed? A: Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsomes) and solubility (shake-flask method in PBS pH 7.4). Use LC-MS/MS to quantify plasma exposure and correlate with efficacy. Structural analogs with logP >3.5 often show improved membrane permeability but may require prodrug strategies .

Computational Integration

Q6: What computational strategies enhance the understanding of structure-activity relationships (SAR) for this compound? A: Combine:

  • Docking studies : Use AutoDock Vina with crystal structures (e.g., PDB 1BS) to predict binding poses .
  • MD simulations : GROMACS for 100-ns trajectories to assess target-ligand stability.
  • QSAR models : Leverage Hammett constants for substituent effects on electron-withdrawing groups (e.g., nitro) .

Analytical Challenges

Q7: What methods effectively address impurities or degradation products in batch synthesis? A: Implement orthogonal techniques:

  • HPLC-DAD/ELSD : Detect non-UV-active impurities (e.g., aliphatic byproducts) .
  • Stability studies : Accelerated conditions (40°C/75% RH for 4 weeks) identify hydrolytically labile groups. Silica gel chromatography (hexane/ethyl acetate) isolates degradation products for NMR analysis .

Derivative Design

Q8: How can researchers rationally design derivatives to improve target selectivity? A: Focus on:

  • Bioisosteric replacement : Substitute the piperidinyl group with morpholine or thiomorpholine to modulate polarity .
  • Side-chain optimization : Introduce trifluoromethyl groups at C6 to enhance metabolic stability .
  • Prodrug strategies : Acetylate hydroxyl groups to improve oral bioavailability .

Reproducibility in Synthesis

Q9: What steps ensure reproducibility in scaling up synthesis from milligram to gram quantities? A: Standardize:

  • Catalyst pre-treatment : Dry molecular sieves (3Å) for moisture-sensitive steps .
  • Quenching protocols : Gradual addition to ice-water with vigorous stirring.
  • Purification : Flash chromatography (silica gel, 230–400 mesh) with stepwise gradients. Document lot-to-lot variability in starting materials via COA analysis .

Mechanistic Studies

Q10: What experimental approaches elucidate the mechanism of action for this compound in complex biological systems? A: Employ:

  • CRISPR-Cas9 knockout screens : Identify gene targets essential for compound efficacy .
  • Thermal proteome profiling (TPP) : Detect target engagement in cell lysates .
  • Metabolomics : LC-HRMS to trace pathway perturbations (e.g., TCA cycle intermediates) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.